molecular formula C14H13ClO3 B1392587 2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione CAS No. 14006-75-8

2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione

Cat. No. B1392587
CAS RN: 14006-75-8
M. Wt: 264.7 g/mol
InChI Key: WMRJNLDQSOKKEP-UHFFFAOYSA-N
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Description

“2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione” is a chemical compound with the molecular formula C14H13ClO3 . It is a derivative of cyclohexanedione .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new and efficient protocol has been developed for the synthesis of ketamine, a related compound, using a hydroxy ketone intermediate . The synthesis was done in five steps, starting with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent .

Scientific Research Applications

Synthesis of Spiro and Spiroketal Compounds

Research by Hossain et al. (2020) indicates that Michael 1:1 adducts, including those similar to 2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione, are synthesized through the Michael reaction and act as intermediates in the synthesis of spiro and spiroketal compounds. These compounds are important in the formation of spiro [5.5] undecane compounds, achieved via intramolecular cyclization of the Michael 1:1 adducts (Hossain et al., 2020).

Facilitating Endoperoxypropellane Synthesis

Asahi and Nishino (2008) explored the use of 2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione analogs in the manganese(III)-catalyzed aerobic oxidation process. This method produces structurally unique trioxa-aza[4.4.3]propellanes and endoperoxy[4.4.3]propellanes, demonstrating the compound's utility in synthesizing complex organic structures (Asahi & Nishino, 2008).

Development of Bioactive Molecules

Sharma, Kumar, and Das (2020) highlight the role of cyclohexane-1,3-dione derivatives, closely related to 2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione, in the synthesis of six-membered oxygen heterocycles. These heterocycles are intermediates for producing various bioactive molecules with anti-viral, anti-bacterial, and anti-cancer properties (Sharma, Kumar, & Das, 2020).

Synthesis of Fully Substituted Spirocyclohexanes

Kuan, Chien, and Chen (2013) demonstrated an organocatalytic reaction involving 2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione analogs to produce fully substituted cyclohexanes. These compounds have significant stereoselectivity and are important in the field of organic synthesis (Kuan, Chien, & Chen, 2013).

properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO3/c15-10-6-4-9(5-7-10)14(18)8-11-12(16)2-1-3-13(11)17/h4-7,11H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRJNLDQSOKKEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(C(=O)C1)CC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione
Reactant of Route 2
2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione
Reactant of Route 3
2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione
Reactant of Route 4
2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione
Reactant of Route 5
2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione
Reactant of Route 6
2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione

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